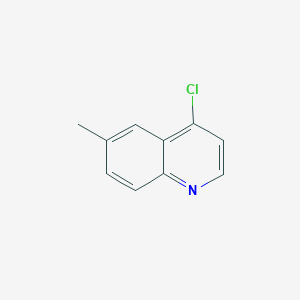
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neucef, also known as cefadroxil, is a first-generation cephalosporin antibiotic. It is a semi-synthetic oral antibiotic that is acid-stable and belongs to the cephalosporin family of drugs. Neucef is used to treat various bacterial infections, including urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neucef is synthesized through a semi-synthetic process that involves the modification of cephalosporin C. The synthesis typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a suitable acylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Neucef involves large-scale fermentation processes to produce cephalosporin C, followed by chemical modification to obtain cefadroxil. The process includes purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Neucef undergoes various chemical reactions, including:
Oxidation: Neucef can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Neucef, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Neucef has a wide range of scientific research applications, including:
Chemistry: Neucef is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Biology: It is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls.
Medicine: Neucef is extensively used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Neucef exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins. Neucef may also interfere with an autolysin inhibitor, further promoting cell lysis .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another first-generation cephalosporin with similar antibacterial activity.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Cefadroxil: The generic name for Neucef, with similar properties and uses.
Uniqueness
Neucef is unique due to its superior pharmacokinetic profile compared to other first-generation cephalosporins. It has a longer half-life, allowing for less frequent dosing, and is effective against a broader range of bacterial strains .
Properties
CAS No. |
15772-26-6 |
|---|---|
Molecular Formula |
C14H19NO6 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
InChI Key |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
| 15772-26-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)






